4-(Hydroxymethyl)oxane-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Hydroxymethyl)oxane-4-carboxylic acid often involves multi-step reactions, including oxidative cleavage and esterification processes. For example, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a structurally related compound, was established through Vilsmeier reaction and oxidation, optimizing the synthetic method for efficiency (Zhu et al., 2014). Similarly, o-Carboxyarylacrylic acids can be synthesized via room temperature oxidative cleavage of hydroxynaphthalenes with Oxone, showcasing the versatility of oxidative methods in synthesizing complex organic acids (Parida & Moorthy, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Hydroxymethyl)oxane-4-carboxylic acid is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. For instance, the structure of silatrane-carboxylic acids was determined by X-ray single crystal diffraction, illustrating the importance of structural analysis in understanding the compound's properties and reactivity (Lu et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives often include hydrolysis, esterification, and oxidation. The synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane illustrates the compound's role in biosynthetic pathways and its potential for bioplastic production (Nguyen & Lee, 2021).
Physical Properties Analysis
The physical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. Studies on similar compounds, like 4-hydroxycyclohexane-1-carboxylic acid, involve the isolation and characterization of these compounds from biological sources, providing insights into their physical properties (Bindel et al., 1976).
Chemical Properties Analysis
The chemical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid, such as reactivity, stability, and chemical transformations, are vital for its application in organic synthesis and industrial processes. For example, the oxidative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes provide a method for synthesizing substituted biaryl phenols, demonstrating the compound's versatility in organic synthesis (Joshi, Nanubolu, & Menon, 2016).
Scientific Research Applications
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Synthesis of Hydroxylated and Carboxylated Polystyrenes
- Field : Polymer Chemistry .
- Application Summary : Hydroxylated and carboxylated polystyrenes were synthesized using novel strategies . These modified polystyrenes have a wide range of applications due to their excellent physicochemical properties .
- Methods : Polystyrene was synthesized through atom transfer radical polymerization (ATRP) approach and then brominated at the para-position of the aromatic rings to produce brominated polymer. The brominated polymer was converted into Grignard reagent, and then reacted with anhydrous formaldehyde and solid carbon dioxide (Dry Ice) to afford hydroxylated and carboxylated polystyrenes .
- Results : The chemical structures of all synthesized polymers were characterized using Fourier transform infrared (FTIR) as well as proton nuclear magnetic resonance (1H NMR) spectroscopies .
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Production of 4-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxolane
- Field : Biofuel Production .
- Application Summary : Acid functionalised activated carbon derived from corncob was used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .
- Methods : A two-step activated carbon preparation technique from corncob was used. The derived catalysts were characterized using various techniques for the determination of their structural properties .
- Results : The acidic catalyst resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .
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Production of 4-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxolane and 5-Hydroxy-2,2-Dimethyl-1,3-Dioxane
- Field : Biofuel Production .
- Application Summary : A two-step activated carbon preparation technique from corncob has been used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), oxygenated additives to fuel .
- Methods : The derived catalysts AAC-CC has been characterized using various techniques for the determination of their structural properties and compared with AC-CC . The activated carbons so prepared have been used for the valorization of glycerol .
- Results : The acidic catalyst AAC-CC resulted in a glycerol conversion, i.e. 80.3% under the actual laboratory experiment .
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Applications of Carboxylic Acids in Organic Synthesis
- Field : Organic Synthesis .
- Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
- Methods : The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
- Results : The use of carboxylic acids has created a huge market value for the applications of crude glycerol .
-
Furan Platform Chemicals
- Field : Green Chemistry .
- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of fuels, plastics, and a variety of other compounds .
- Methods : The manufacture and uses of FPCs involve the conversion of biomass into furfural and 5-hydroxy-methylfurfural . The process also involves the synthesis of secondary FPCs, such as 2,5-furandicarboxylic acid .
- Results : The use of FPCs has led to the economical synthesis of a spectacular range of compounds from biomass .
-
Synthesis of Carboxylated Polystyrenes
- Field : Polymer Chemistry .
- Application Summary : Carboxylated polystyrenes are synthesized using various strategies, including copolymerization of styrene and acrylic acid monomers .
- Methods : The use of an initiator with carboxylic groups and copolymerization with maleic anhydride followed by hydrolysis or esterification of the anhydride group were applied for the synthesis of carboxylated polystyrenes .
- Results : The synthesized carboxylated polystyrenes have a wide range of applications due to their excellent physicochemical properties .
properties
IUPAC Name |
4-(hydroxymethyl)oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYUEJBTYMHEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591530 | |
Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)oxane-4-carboxylic acid | |
CAS RN |
193022-99-0 | |
Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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